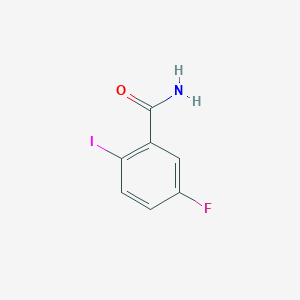

5-Fluoro-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHFLUGPJZSBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313426 | |

| Record name | 5-Fluoro-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748188-88-7 | |

| Record name | 5-Fluoro-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748188-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 5-Fluoro-2-iodobenzamide and its Analogs

The preparation of this compound and its derivatives is typically achieved through carefully designed reaction sequences that allow for the precise installation of the required functional groups.

The synthesis of substituted benzamides like this compound often involves multi-step reaction pathways where the product of one reaction becomes the starting material for the next. udel.edursc.orglumenlearning.com A common strategy for analogous compounds, such as N-cyclobutyl-4-fluoro-2-iodobenzamide, begins with the preparation of the corresponding benzoic acid core, in this case, 4-fluoro-2-iodobenzoic acid. This intermediate is then activated and reacted with an amine to form the final amide bond.

A plausible synthetic route to this compound could therefore commence from commercially available 4-fluoro-2-iodobenzoic acid. The synthesis would proceed via an amidation reaction. This transformation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with ammonia (B1221849) or an ammonia equivalent to furnish the primary amide.

Alternatively, peptide coupling reagents can be employed to directly form the amide bond from the carboxylic acid and an ammonia source. The order of introducing the substituents is critical; for instance, when preparing a disubstituted aromatic compound, the directing effects of the substituents must be considered to achieve the desired isomer. lumenlearning.com

The this compound scaffold is a valuable platform for creating diverse molecular structures through targeted functionalization. The iodine atom, in particular, is a key site for modification and can be substituted with various other functional groups. This versatility allows 2-iodobenzamides to serve as crucial intermediates in the synthesis of more complex molecules, including isoquinolines and benziodazolones. nih.govmdpi.com

The fluorine atom enhances the polarity of the molecule and can influence its binding affinity to biological targets through hydrogen bonds or dipole interactions. Derivatization can also occur at the amide nitrogen. For example, 2-iodobenzamides can be converted into benziodazolone compounds, which are nitrogen analogs of benziodoxolones and offer tunable reactivity by modifying the substituent on the nitrogen atom. mdpi.com These derivatives have applications as atom-transfer reagents for processes like azidation and alkynylation. mdpi.com Further derivatization of the core structure has led to the synthesis of compounds with potential applications in medicinal chemistry, such as ligands for dopamine (B1211576) D2 receptors and inhibitors of phosphomannose isomerase (PMI). acs.orgmdpi.com

Table 1: Examples of Derivatization Reactions of Benzamide (B126) Scaffolds

| Starting Scaffold | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Iodobenzamide (B1293540) | Aminosulfonyl compound, Copper catalyst | 3-Substituted Isoquinoline | nih.gov |

| 2-Iodobenzamide | m-Chloroperoxybenzoic acid (mCPBA) | Benziodazolone | mdpi.com |

| 5-Fluoro-2-phenoxybenzamide | PhIO-mediated oxidation | 5-Fluoro-2-(4-hydroxyphenoxy)benzamide | mdpi.com |

| 2-Iodobenzamide | 2-Alkynylanilines, Copper catalyst | Spiro fused isoindolinone-indolines | researchgate.net |

Catalytic Applications in Synthesis

The 2-iodobenzamide framework is not only a synthetic target but also a precursor to catalytic species and a key substrate in various catalytic transformations.

Hypervalent iodine reagents are valued for their low toxicity and high reactivity, making them an attractive alternative to heavy-metal oxidants. jst.go.jp The iodine atom in 2-iodobenzamide can be oxidized to a hypervalent state, creating a highly reactive species capable of catalyzing a range of chemical transformations. jst.go.jpresearchgate.net

One significant application is in intramolecular C–H amination reactions. jst.go.jprsc.org For instance, N-methoxy benzamides can be cyclized to form γ-lactams using a catalytic amount of an iodoarene, such as 2-iodobiphenyl, which generates an iodine(III) species in situ. rsc.org Similarly, μ-oxo hypervalent iodine catalysts, generated from biaryl-type iodoarenes, have proven highly effective for synthesizing benzolactams from benzamide derivatives, achieving high turnover numbers even at low catalyst loadings. jst.go.jp

The carbon-iodine bond in 2-iodobenzamides is a prime site for transition metal-catalyzed cross-coupling reactions, providing access to a vast array of heterocyclic compounds. mdpi.comoup.com The reactivity in these transformations often follows the order of 2-iodobenzamide > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. mdpi.com

Copper Catalysis: Copper catalysts are frequently used to mediate reactions of 2-iodobenzamides. Domino reactions involving 2-iodobenzamide and arylmethanamines can construct 2-aryl quinazolinones. rhhz.net Copper-catalyzed reactions with 2-alkynylanilines can yield isoindolinones and 1,2-disubstituted indoles, while reactions with 2-iodobenzylcyanides can produce benzo-fused pyridoindolone derivatives. researchgate.netacs.org

Nickel Catalysis: Nickel catalysts offer alternative reaction pathways. In the presence of a nickel(0) catalyst with a monodentate phosphine (B1218219) ligand, 2-iodobenzamides react with alkynes to produce substituted (1H)-isochromen-1-imines through cyclization at the amide oxygen atom. oup.com This contrasts with the use of bidentate ligands, which favor cyclization at the nitrogen atom to yield isoquinolones. oup.com

Palladium and Rhodium Catalysis: Palladium catalysts are well-known for mediating classic cross-coupling reactions like the Heck, Suzuki, and Buchwald-Hartwig aminations, which can be applied to 2-iodobenzamide scaffolds. niscpr.res.in Rhodium(III) catalysts have been used for the stereoselective synthesis of 1,3-disubstituted isoindolines from related cyclic sulfamidates via a tandem oxidative olefination-cyclization process. acs.org

Table 2: Transition Metal-Catalyzed Reactions of 2-Iodobenzamide Scaffolds

| Metal Catalyst | Reactant(s) with 2-Iodobenzamide | Product Type | Reference |

|---|---|---|---|

| Copper(II) | Arylmethanamine | 2-Aryl Quinazolinone | rhhz.net |

| Copper(I) | 2-Alkynylanilines | Isoindolinones / Indoles | researchgate.net |

| Nickel(0) / P(4-ClC6H4)3 | Alkynes | (1H)-Isochromen-1-imine | oup.com |

| Copper(I) | 2-Iodobenzylcyanides | Benzo-fused Pyridoindolone | acs.org |

| Palladium | Olefins / Boronic Acids / Amines | Heck / Suzuki / Buchwald-Hartwig Products | niscpr.res.in |

Mechanistic Elucidation of Synthetic Pathways

Understanding the step-by-step mechanism of a reaction is crucial for its optimization and further development. A combination of experimental studies (such as radical trapping and kinetic analysis) and computational methods (like Density Functional Theory, DFT) has been employed to elucidate the pathways involving 2-iodobenzamide and its analogs.

For hypervalent iodine-catalyzed C-H amination, DFT calculations have been used to propose a mechanism for the reaction of N-methoxy benzamides. rsc.org The proposed pathway involves the formation of an iodonium (B1229267) intermediate, which converts to a protonated lactam via a transition state involving a hydride shift and subsequent C-N bond formation. rsc.org

In transition metal catalysis, the mechanism often involves a catalytic cycle of oxidative addition, ligand exchange, migratory insertion, and reductive elimination. For the nickel-catalyzed synthesis of isochromen-1-imines, a plausible mechanism involves the initial formation of an oxanickelacycle, followed by alkyne insertion and reductive elimination to release the product and regenerate the nickel(0) catalyst. oup.com

Mechanistic studies of a photo-induced multi-component reaction for synthesizing vicinal diamines from 2-iodobenzamides revealed a radical-mediated process. rsc.org Upon visible light irradiation, an aryl radical is generated from the 2-iodobenzamide. rsc.org Deuterium-labeling experiments confirmed that the reaction proceeds via an aryl radical-mediated 1,5-hydrogen atom transfer (HAT) process, with α-aminoalkyl radicals identified as key intermediates. rsc.org Similarly, copper-catalyzed cascade reactions for synthesizing furazans have been investigated, with control experiments suggesting a radical pathway where the co-product, N-acetyl-2-iodobenzamide, is formed. nih.gov

Reaction Mechanism Studies

The synthetic utility of this compound is underpinned by a variety of reaction mechanisms that can be exploited to construct more complex molecular architectures. The presence of the iodine and fluorine atoms, as well as the benzamide moiety, allows for a diverse range of transformations. Mechanistic studies have shed light on the pathways governing these reactions, which often involve radical intermediates, nucleophilic aromatic substitution, or metal-catalyzed processes.

One area of investigation involves the generation of aryl radicals from the carbon-iodine bond. Under visible light irradiation, 2-iodobenzamide derivatives can generate aryl radical species. beilstein-journals.org This process is often reversible and can be a key step in multicomponent reactions. For example, in the synthesis of unsymmetrical 1,2-diamines, the reaction is proposed to proceed via an aryl radical-mediated 1,5-hydrogen atom transfer (HAT) process. beilstein-journals.org Deuterium-labeling experiments have supported this mechanism, showing that the reaction proceeds via an aryl radical intermediate. beilstein-journals.org

In the absence of light or a specific catalyst, the reactivity of related halobenzamides offers insight into potential mechanisms for this compound. For instance, the synthesis of quinazolin-4-ones from ortho-fluorobenzamides is proposed to occur through a base-promoted SNAr (nucleophilic aromatic substitution) reaction. beilstein-journals.org This mechanism involves the initial attack of a nucleophile (an amide) to displace the halide, forming a diamide (B1670390) intermediate, which then undergoes intramolecular cyclization and dehydration. beilstein-journals.org

Metal-catalyzed reactions represent another significant class of transformations. Copper-catalyzed cascade reactions have been developed for the synthesis of sulfur-containing heterocycles from 2-halobenzamides. The proposed mechanism for one such reaction involves an initial oxidative addition of the copper catalyst to the carbon-halogen bond, followed by ligand exchange and reductive elimination to form a key intermediate that undergoes subsequent cyclization. nih.gov

Furthermore, 2-iodobenzamides can serve as precursors for hypervalent iodine reagents. The oxidation of 2-iodobenzamides can produce λ5-iodanes, which are potent oxidizing agents. beilstein-journals.org These reagents can then participate in various transformations. The catalytic cycle for hypervalent iodine-catalyzed reactions, such as the formation of isoxazolines, involves the oxidation of an aldoxime to a reactive nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkene. beilstein-journals.org The iodoarene is regenerated, allowing it to continue in the catalytic cycle. beilstein-journals.org

| Reaction Type | Key Mechanistic Steps | Intermediates | Supporting Evidence |

| Photo-induced Radical Reaction | Generation of aryl radical from C-I bond; 1,5-Hydrogen Atom Transfer (HAT). beilstein-journals.org | Aryl radicals, α-aminoalkyl radicals. beilstein-journals.org | Deuterium-labeling experiments, radical-trapping experiments. beilstein-journals.org |

| SNAr Reaction | Nucleophilic attack on the aromatic ring; Formation of Meisenheimer-like complex; Displacement of halide; Intramolecular cyclization. beilstein-journals.org | Diamide intermediate. beilstein-journals.org | Isolation of the diamide intermediate from the reaction mixture. beilstein-journals.org |

| Copper-Catalyzed Cascade | Oxidative addition of Cu(I) to C-X bond; Ligand exchange; Reductive elimination; Nucleophilic substitution/cyclization. nih.gov | Organocopper intermediates. nih.gov | Reaction optimization showing the necessity of the copper catalyst and specific ligands. mdpi.com |

| Hypervalent Iodine Catalysis | Oxidation of iodoarene to hypervalent iodine species; Oxidation of substrate (e.g., aldoxime to nitrile oxide); 1,3-dipolar cycloaddition. beilstein-journals.org | λ3-iodane, Nitrile oxides. beilstein-journals.org | Trapping of nitrile oxide intermediate, consistency with known reactivity of hypervalent iodine reagents. beilstein-journals.org |

Stereochemical Considerations in Synthesis

The molecule this compound is itself achiral, possessing a plane of symmetry. Therefore, its direct synthesis does not involve the creation of stereocenters. However, stereochemical considerations become highly relevant when this compound is utilized as a starting material or intermediate in the synthesis of chiral molecules. The introduction of chirality can occur in subsequent reaction steps, and the existing functional groups of the benzamide can influence the stereochemical outcome of these transformations.

A significant strategy in asymmetric synthesis involves the use of chiral auxiliaries or catalysts. While there is a limited number of studies detailing the use of this compound in stereoselective reactions, the broader class of 2-iodobenzamides has been explored in this context. One approach involves synthesizing chiral hypervalent iodine reagents from 2-iodobenzamides that are themselves derived from enantiomerically pure amino acids. beilstein-journals.org These chiral reagents can then be used to induce asymmetry in oxidation reactions. For instance, chiral I(V) reagents derived from amino acids have been used for the asymmetric oxidation of sulfides to sulfoxides. beilstein-journals.org However, in these specific cases, the resulting enantiomeric excesses (ees) were reported to be very low. beilstein-journals.org This indicates that while the transfer of chirality from the reagent to the product is possible, the steric and electronic properties of these particular first-generation chiral iodine reagents were not optimized for high stereoselectivity in this application. beilstein-journals.org

The development of stereoselective methods using this scaffold is an area of ongoing interest. For example, the synthesis of chiral 2,3-dihydro-4H-benzo[e] du.ac.inmasterorganicchemistry.comthiazin-4-ones, which can be derived from 2-iodobenzamides, has been identified as a key area for future research. mdpi.com The goal of such synthetic efforts is to control the formation of new stereogenic centers, producing one stereoisomer in preference to others. This is often achieved through the use of chiral catalysts (organometallic, organocatalytic, or enzymatic) that create a chiral environment around the reacting molecules, favoring one transition state over another.

When a reaction introduces a new stereogenic center into a molecule that already contains one, a mixture of diastereomers can be formed. du.ac.in The ability to control the formation of a single diastereomer (diastereoselectivity) is a critical aspect of modern organic synthesis. For reactions involving this compound derivatives, achieving high diastereoselectivity would depend on the nature of the chiral element (e.g., a chiral center in a reactant or a chiral catalyst) and the reaction mechanism.

| Stereochemical Strategy | Application Example | Outcome/Observations |

| Chiral Hypervalent Iodine Reagents | Asymmetric oxidation of sulfides to sulfoxides using I(V) reagents derived from 2-iodobenzamides and amino acids. beilstein-journals.org | Good product yields were achieved, but the enantiomeric excesses (ees) were very low. beilstein-journals.org |

| Diastereoselective Reactions | Introduction of a new stereocenter into a molecule that already contains one. du.ac.in | Can produce a mixture of two diastereomers; the goal is to achieve high diastereomeric excess (d.e.). du.ac.in |

| Enantioselective Catalysis | Use of chiral catalysts (e.g., enzymes, organocatalysts) to convert a prochiral substrate into a chiral product. | A key area for future development, particularly for synthesizing chiral heterocycles from 2-iodobenzamide precursors. mdpi.comchiralpedia.com |

Sophisticated Structural Characterization Techniques

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, are the gold standard for determining the precise spatial coordinates of atoms within a crystalline solid. This provides unambiguous proof of molecular structure and reveals the packing arrangement in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that allows for the precise determination of molecular structures. ucibio.pt By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density can be constructed, from which atomic positions, bond lengths, and bond angles are determined.

While a dedicated SC-XRD study for the parent 5-Fluoro-2-iodobenzamide is not extensively detailed in the reviewed literature, analysis of closely related derivatives, such as 2-iodobenzamide (B1293540) and 5-fluoro-2-phenoxybenzamide, provides significant insight into the expected structural features. researchgate.netresearchgate.net For instance, the analysis of 2-iodobenzamide reveals a monoclinic crystal system, and its derivatives often crystallize in common space groups like P2₁/n or P2₁/c. researchgate.netsemanticscholar.org These studies confirm the planar geometry of the benzene (B151609) ring and the conformation of the amide substituent.

The data obtained from an SC-XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. This information is fundamental for understanding the symmetry and packing of the molecules in the crystal.

Interactive Table 1: Representative Crystallographic Data for a Benzamide (B126) Derivative. Click on the headers to learn more about each parameter.

| Parameter | Value (for 2-Iodobenzamide) | Description |

| Chemical Formula | C₇H₆INO | The types and numbers of atoms in one molecule of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/n | A set of symmetry operations that describes the arrangement of molecules in the unit cell. |

| a (Å) | 5.0531 | The length of the 'a' axis of the unit cell in angstroms. |

| b (Å) | 11.4478 | The length of the 'b' axis of the unit cell in angstroms. |

| c (Å) | 13.2945 | The length of the 'c' axis of the unit cell in angstroms. |

| β (°) | 93.245 | The angle of the 'β' axis of the unit cell in degrees. |

| Volume (ų) | 767.81 | The total volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Data sourced from a study on 2-iodobenzamide, a structurally similar compound. researchgate.net

The crystal packing of this compound is governed by a variety of non-covalent intermolecular interactions, which dictate the material's macroscopic properties. These interactions can be visualized and quantified using techniques like Hirshfeld surface analysis. researchgate.netakademisains.gov.my

Halogen Bonding : A significant directive force in the crystal lattice of this compound is the halogen bond. acs.org The iodine atom, due to the "sigma-hole" phenomenon, possesses an electropositive region that can interact favorably with an electron-rich (nucleophilic) region on a neighboring molecule. nih.gov Common halogen bonds observed in related structures include C-I···O and C-I···π interactions, where the iodine atom interacts with a carbonyl oxygen or the π-system of an aromatic ring, respectively. researchgate.netresearchgate.net The fluorine atom, while a weaker halogen bond donor, can also participate in weak intermolecular contacts, such as C-H···F interactions, further stabilizing the crystal structure. mdpi.com

Pi-Stacking and C-H···π Interactions : The aromatic rings of the benzamide molecules can interact through π-π stacking. Furthermore, C-H···π interactions, where a hydrogen atom on one molecule interacts with the face of the aromatic ring of another, contribute to the stability of the crystal lattice. semanticscholar.org These interactions, along with the aforementioned hydrogen and halogen bonds, create a complex and robust three-dimensional network.

Advanced Spectroscopic Investigations

Spectroscopic methods are indispensable for confirming the identity and structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the chemical environment of each atom can be obtained. rsc.org

¹H NMR : In the proton NMR spectrum of this compound, distinct signals are expected for the amide protons (-NH₂) and the three aromatic protons. The amide protons typically appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the ¹⁹F nucleus.

¹³C NMR : The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. rsc.org A characteristic signal for the carbonyl carbon (C=O) is expected in the range of 160-170 ppm. The six aromatic carbons will appear at distinct chemical shifts, with the carbon atoms bonded to the electronegative fluorine and iodine atoms (C-F and C-I) showing characteristic shifts. chemicalbook.com The chemical shifts can be affected by solvent choice and concentration. sigmaaldrich.com

Interactive Table 2: Predicted NMR Chemical Shift Ranges for this compound. Explore the typical chemical environments for different nuclei.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Amide (NH ₂) | 7.0 - 8.5 | Typically a broad signal, position is solvent-dependent. |

| ¹H | Aromatic (Ar-H ) | 6.8 - 8.0 | Complex multiplets due to H-H and H-F coupling. |

| ¹³C | Carbonyl (C =O) | 160 - 170 | Characteristic downfield shift for amide carbonyls. |

| ¹³C | Aromatic (C -F) | 155 - 165 (d) | Shift influenced by fluorine; appears as a doublet due to C-F coupling. |

| ¹³C | Aromatic (C -I) | 90 - 100 | Upfield shift characteristic of carbon bonded to iodine. |

| ¹³C | Aromatic (C -H) | 115 - 140 | Signals for the remaining aromatic carbons. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands. rsc.org The N-H stretching vibrations of the primary amide typically appear as two bands in the 3400-3200 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretch is expected around 1680-1640 cm⁻¹. Vibrations involving the aromatic ring (C=C stretches) appear in the 1600-1450 cm⁻¹ region, while the C-F and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers, typically around 1250-1000 cm⁻¹ and 600-500 cm⁻¹, respectively. psu.edunist.gov

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. edinst.com While N-H and C=O stretches are also visible in Raman spectra, this technique is often particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. spectroscopyonline.com Therefore, the vibrations of the aromatic ring and the C-I bond are expected to give rise to strong signals in the Raman spectrum of this compound. researchgate.netresearchgate.net

Interactive Table 3: Key Vibrational Frequencies for this compound. Compare the expected signals in IR and Raman spectra.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H Stretch | Amide | 3400 - 3200 (medium-strong) | Weak |

| C=O Stretch | Carbonyl | 1680 - 1640 (strong) | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 (variable) | Strong |

| C-F Stretch | Fluoro-aromatic | 1250 - 1000 (strong) | Medium |

| C-I Stretch | Iodo-aromatic | 600 - 500 (medium) | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure. biosynth.com

For this compound (C₇H₅FINO), the calculated monoisotopic mass is approximately 265.92 Da. nih.gov In a typical mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺ at m/z ≈ 266.93) would be observed.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the unambiguous determination of the elemental formula. rsc.org This confirms that the observed mass corresponds to the chemical formula C₇H₅FINO, distinguishing it from other compounds with the same nominal mass. The presence of iodine (¹²⁷I) results in a simple isotopic pattern, as it is monoisotopic. Fragmentation patterns observed in the mass spectrum can also provide further structural clues. snmjournals.org

Structural Studies of Hypervalent Iodine Species

The compound this compound serves as a crucial precursor in the synthesis of hypervalent iodine reagents, particularly cyclic iodine(III) and iodine(V) species. The presence of the ortho-amide group is fundamental to the stability and reactivity of the resulting hypervalent compounds. This group can form an intramolecular coordinating bond with the iodine center, leading to the formation of stable, five-membered heterocyclic systems known as benziodazolones. mdpi.com These structures are nitrogen analogues of the well-studied benziodoxolones. mdpi.comrsc.org The study of these species through advanced structural characterization techniques, such as single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, provides critical insights into their bonding, geometry, and electronic properties, which in turn dictate their chemical behavior. mdpi.comscribd.com

Detailed Research Findings

Research into hypervalent iodine compounds derived from 2-iodobenzamides has revealed key structural features that explain their enhanced stability compared to acyclic analogues. researchgate.net The oxidation of N-substituted 2-iodobenzamides leads to the formation of stable hypervalent iodine(III) or iodine(V) species where the amide functionality is integrated into a cyclic structure. mdpi.comjst.go.jp

X-Ray Crystallography:

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures in the solid state. libretexts.org Analysis of hypervalent iodine compounds derived from 2-iodobenzamides consistently reveals a pseudo-trigonal bipyramidal geometry around the central iodine(III) atom. scripps.eduprinceton.edu In this arrangement, the most electronegative ligands occupy the apical positions, while the aryl carbon and one of the equatorial positions are occupied by less electronegative groups. scripps.edu

A defining feature of these structures is the intramolecular secondary bond between the amide's carbonyl oxygen and the iodine atom (I···O). jst.go.jpacs.org This interaction results in the formation of a five-membered ring, creating a "pseudocyclic" or "benziodazolone" system. mdpi.comjst.go.jp This intramolecular coordination is crucial for stabilizing the hypervalent iodine center. jst.go.jp

For example, the X-ray crystal structure of a 3-chlorobenzoyloxy-substituted benziodazolone, synthesized from the corresponding N-isopropyl-2-iodobenzamide, confirmed its cyclic nature. mdpi.com Similarly, studies on 2-iodoxybenzamides, which are iodine(V) species, also show a pseudo-benziodoxole structure with a stabilizing intramolecular I···O secondary bond. jst.go.jp This interaction is believed to contribute to the stability and high reactivity of these I(V) amides. jst.go.jp

| Parameter | Value | Reference |

| Crystal System | Varies (e.g., Monoclinic) | mdpi.com |

| Space Group | Varies (e.g., P21/c) | mdpi.com |

| Geometry at Iodine(III) | Pseudo-trigonal bipyramidal | scripps.eduprinceton.edu |

| Key Intramolecular Interaction | I···O secondary bond | jst.go.jpacs.org |

| I-O Bond Length (intramolecular) | ~2.4 - 2.8 Å | rsc.orgarkat-usa.org |

| Structure Type | Benziodazolone (cyclic) | mdpi.com |

This table presents typical data derived from structural studies of hypervalent iodine species formed from 2-iodobenzamide derivatives. Specific values vary depending on the exact molecular structure.

NMR Spectroscopy:

While X-ray crystallography provides precise solid-state information, NMR spectroscopy is invaluable for characterizing the structure and behavior of these species in solution. scribd.comresearchgate.net 1H, 13C, and 19F NMR are routinely used to confirm the formation of the desired hypervalent iodine compounds. umn.edu The chemical shifts of the aromatic protons and carbons, particularly the ipso-carbon attached to the iodine atom, are sensitive to the oxidation state of iodine. researchgate.netthieme-connect.com An increase in the oxidation state from I(I) to I(III) or I(V) typically results in a downfield shift for the adjacent nuclei. umn.edu

In some cases, more specialized techniques like 17O NMR spectroscopy, combined with DFT calculations, have been employed to definitively distinguish between cyclic hypervalent structures and their potential acyclic tautomers in solution. beilstein-journals.org This method provides direct insight into the bonding environment of the oxygen atoms, confirming whether they are part of a cyclic iodane (B103173) or an acyclic form. beilstein-journals.org For benziodazolone-type reagents, these studies help to confirm the persistence of the cyclic, hypervalent structure in solution, which is crucial for their designed reactivity. beilstein-journals.org

The introduction of a fluorine atom at the 5-position of the benzamide ring, as in this compound, primarily influences the electronic properties of the resulting hypervalent iodine reagent through its strong electron-withdrawing nature. This modification can fine-tune the reactivity of the reagent, a principle that is central to the design of modern hypervalent iodine compounds. beilstein-journals.org The fundamental structural characteristics, such as the formation of a stable, cyclic benziodazolone system stabilized by an intramolecular I···O interaction, remain the cornerstone of their structural chemistry. jst.go.jp

Investigation of Chemical Reactivity and Mechanistic Pathways

Oxidation and Reduction Reactions Involving the Iodobenzamide Moiety

The iodine atom in 2-iodobenzamide (B1293540) derivatives is a versatile functional group capable of undergoing both oxidation and reduction, leading to the formation of highly reactive species. These processes are fundamental to the synthetic utility of iodobenzamides.

Oxidation to Hypervalent Iodine Species The iodine atom in 2-iodobenzamide can be oxidized from its native I(I) state to higher oxidation states, such as I(III) or I(V), forming hypervalent iodine compounds. These species are powerful oxidizing agents themselves and can act as catalysts for various oxidative transformations. For instance, 2-iodobenzamide catalysts can be oxidized by reagents like Oxone® (a source of potassium peroxymonosulfate) to a pentavalent iodine intermediate. nii.ac.jp This activated intermediate is capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. The catalytic cycle involves the initial oxidation of the iodobenzamide to the active I(V) species, which then oxidizes the alcohol substrate, and in the process is reduced back to its I(I) state, ready to re-enter the cycle. nii.ac.jp

Reduction to Radical Species Conversely, the carbon-iodine bond of the iodobenzamide moiety can be reduced to generate radical intermediates. In a visible-light-induced, copper-catalyzed reaction, 2-iodobenzamide can be activated to form an aryl radical. acs.org This process is key to initiating further reactions, such as intramolecular hydrogen atom transfer (HAT), which can lead to the formation of α-amidoalkyl radicals for subsequent functionalization. acs.org Another significant reduction pathway is reductive elimination from hypervalent iodine intermediates, such as fluoride (B91410)–iodonium(III) adducts, which results in the formation of a new carbon-fluorine bond and the reduction of the iodine center. rsc.orgresearchgate.net

| Reaction Type | Reagents/Conditions | Key Transformation | Intermediate Species | Reference |

|---|---|---|---|---|

| Oxidation | Oxone® (source of KHSO5) | Oxidation of I(I) to I(V) | Pentavalent iodine (Hypervalent Iodine) | nii.ac.jp |

| Reduction | Visible light, Copper catalyst | Reduction of C-I bond | Aryl radical | acs.org |

| Reductive Elimination | From Iodonium(III) adducts | Reduction of I(III) to I(I) | Fluoride–iodonium(III) adduct | rsc.orgresearchgate.net |

Studies of Reaction Intermediates

The transient species formed during the reactions of 5-Fluoro-2-iodobenzamide are central to understanding its chemical behavior and designing new synthetic methodologies.

Hypervalent Iodine Intermediates : As noted, the oxidation of 2-iodobenzamide leads to the formation of pentavalent iodine species. nii.ac.jp These hypervalent iodine intermediates are the active catalytic species in oxidation reactions. Mechanistic proposals suggest that the trivalent iodine is first oxidized to the pentavalent state, which then performs the oxidation of the substrate before being reduced. nii.ac.jp

Iodonium (B1229267) Adducts : In fluorination reactions involving iodonium precursors, fluoride–iodonium(III) adducts are key intermediates. rsc.org Computational and mechanistic studies show that these adducts are highly activated and regioselective for the subsequent reductive elimination step that forms the desired fluoroarene product. rsc.orgresearchgate.net

| Intermediate | Formation Pathway | Role in Reaction | Reference |

|---|---|---|---|

| Pentavalent Iodine Species | Oxidation of I(I) with agents like Oxone® | Active oxidant in catalytic alcohol oxidation | nii.ac.jp |

| Aryl Radical | Copper-photocatalyzed reduction of C-I bond | Initiates subsequent radical transformations (e.g., HAT) | acs.org |

| α-Amidoalkyl Radical | Intramolecular 1,5-Hydrogen Atom Transfer (HAT) | Reacts with other reagents to form the final product | acs.org |

| Fluoride–Iodonium(III) Adduct | Addition of fluoride to an iodonium salt/ylide | Precursor to reductive elimination for C-F bond formation | rsc.org |

Influence of Halogen Substituents on Reactivity

The presence and position of halogen substituents on the benzamide (B126) ring significantly modulate the reactivity of the iodine atom. This is primarily due to their electronic effects, which alter the properties of the carbon-iodine bond and the iodine atom itself.

A key concept in understanding this influence is the "σ-hole". This term describes a region of positive electrostatic potential located on the halogen atom along the vector of the R-X covalent bond (where R is the aromatic ring and X is iodine). beilstein-journals.org The strength of this σ-hole, and thus the ability of the iodine to act as a halogen bond donor, is highly dependent on the other substituents on the ring. beilstein-journals.orgnih.gov

In this compound, both the fluorine atom and the amide group are electron-withdrawing groups. Electron-withdrawing substituents deepen the σ-hole on the iodine atom, making it more electropositive. nih.govchemistryviews.org This enhanced positive potential strengthens the halogen bonding capabilities of the iodine atom and can influence the rates and mechanisms of reactions occurring at this center. nih.govresearchgate.net Quantum calculations have shown that as a substituent becomes more electron-withdrawing, the halogen bond it forms strengthens. nih.gov This effect is generally most pronounced when the substituent is in the ortho position, followed by meta and then para. nih.govchemistryviews.org The increased electrophilicity of the iodine atom can facilitate nucleophilic attack or its participation in catalytic cycles.

| Substituent Type | Example | Effect on Iodine σ-hole | Effect on Halogen Bond Strength | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -F, -CN, -NO2, -CONH2 | Deepens (more positive) | Strengthens | nih.govchemistryviews.org |

| Electron-Donating | -NH2, -CH3, -OCH3 | Weakens (less positive) | Weakens | chemistryviews.orgresearchgate.net |

Exploration of Advanced Research Applications

Design and Synthesis of Ligands for Specific Biomolecular Targets

The inherent reactivity and structural features of 5-Fluoro-2-iodobenzamide make it a valuable starting material for the synthesis of a diverse range of bioactive molecules. Researchers have utilized this compound to develop ligands with high affinity and selectivity for various receptors and enzymes implicated in a range of physiological and pathological processes.

Sigma Receptor Ligands

Derivatives of fluorinated and iodinated benzamides have been synthesized and evaluated as high-affinity ligands for sigma receptors. These receptors are of significant interest in the field of neuroscience and oncology. For instance, a series of fluorinated halobenzamides were developed and found to exhibit high affinity for the sigma-1 receptor subtype, with Ki values in the nanomolar range. Specifically, the compound 2-¹⁸F-4-iodobenzamide demonstrated a Ki value of 0.38 nM for sigma-1 sites, indicating potent binding. researchgate.net The strategic inclusion of both fluorine and iodine in these benzamide (B126) structures allows for a systematic investigation of their structure-activity relationships and their potential as imaging agents.

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

|---|---|---|

| 2-¹⁸F-4-iodobenzamide | 0.38 | Not Reported |

| 4-fluoro-substituted benzamides (general) | Not Reported | 3.77-4.02 |

| 2-fluoro analogs (general) | Not Reported | 20.3-22.8 |

Dopamine (B1211576) Receptor Ligands

The benzamide scaffold is a well-established pharmacophore for dopamine D2 receptor ligands. Research into fluorinated and iodinated benzamides has led to the development of potent D2 receptor imaging agents. One such compound, (S)-(-)-2-(2-fluoroethoxy)-5-iodo-3-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-benzamide (FIDA1), has demonstrated high affinity for the D2 receptor with a Kd of 0.13 nM. nih.gov In preclinical studies, this compound showed high localization in the striata, a brain region rich in dopamine receptors, with a striatum-to-cerebellum ratio of 29.3 at one-hour post-injection. nih.gov

| Parameter | Value |

|---|---|

| D2 Receptor Affinity (Kd) | 0.13 nM |

| Striatum/Cerebellum Ratio (1 hr post-injection) | 29.3 |

Serotonin (B10506) Receptor Binding Modulators

While the benzamide structure is a common motif in various central nervous system active agents, the direct application of this compound in the synthesis of serotonin receptor binding modulators is not extensively documented in the scientific literature. Further research is required to explore the potential of this specific scaffold in developing ligands for the diverse family of serotonin receptors.

Enzyme Inhibitors (e.g., Tyrosinase, α-Glucosidase, Phosphomannose Isomerase)

The versatility of the this compound structure extends to the design of enzyme inhibitors.

Tyrosinase: Benzamide derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Studies have shown that certain N-(acryloyl)benzamide derivatives can inhibit mushroom tyrosinase more effectively than the standard inhibitor, kojic acid. nih.gov For example, at a concentration of 25 μM, some derivatives demonstrated significant inhibition of tyrosinase in B16F10 melanoma cells. nih.gov Interestingly, the substitution pattern on the benzamide ring is crucial for activity, with research indicating that the replacement of phenolic hydroxyl groups with fluorine atoms can lead to a drastic reduction in tyrosinase inhibitory activity. mdpi.com

| Compound | Concentration (μM) | Tyrosinase Inhibition (%) in B16F10 cells |

|---|---|---|

| Compound 1a (an N-(acryloyl)benzamide) | 25 | 59.70 |

| Compound 1j (an N-(acryloyl)benzamide) | 25 | 76.77 |

| Kojic Acid (standard) | 25 | 50.30 |

α-Glucosidase: While not directly derived from this compound, related structures such as 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors. This suggests that the 5-fluoro-substituted aromatic ring is a favorable feature for the inhibition of this enzyme, which is a target for the management of type 2 diabetes. vjs.ac.vn

Phosphomannose Isomerase: The use of this compound as a scaffold for the development of phosphomannose isomerase inhibitors has not been reported in the reviewed scientific literature.

Radiochemistry and Radiopharmaceutical Research (Preclinical)

The presence of both a stable fluorine atom and an iodine atom in this compound makes it an attractive precursor for the development of radiolabeled probes for molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Development of Radiolabeled Probes for Molecular Imaging (PET, SPECT)

Fluorine-18 is a widely used positron-emitting radionuclide for PET imaging due to its favorable decay characteristics. Benzamide analogues containing fluorine have been successfully radiolabeled with ¹⁸F for PET imaging of sigma-2 receptors in solid tumors. nih.gov These radiotracers have shown high tumor uptake in preclinical models. For example, [¹⁸F]3c, a fluoroethoxy-benzamide derivative, exhibited a tumor uptake of 3.7% of the injected dose per gram of tissue (%ID/g) at one-hour post-injection in a mouse model of EMT-6 tumors. nih.gov

Furthermore, the dual halogen substitution pattern of molecules like this compound allows for the development of agents that can be labeled with either ¹⁸F for PET or a radioisotope of iodine (e.g., ¹²³I) for SPECT. This dual-labeling approach is exemplified by the development of dopamine D2 receptor agents that can be used for comparative imaging studies with both modalities. nih.gov This enables a direct comparison of the imaging characteristics of PET and SPECT tracers with identical underlying pharmacology.

| Compound | Tumor Uptake at 1 hr (%ID/g) | Tumor Uptake at 2 hr (%ID/g) |

|---|---|---|

| [¹⁸F]3c | 3.7 | Not Reported |

| [¹⁸F]3f | Not Reported | Not Reported |

Investigations into Targeted Radionuclide Therapy Mechanisms in Preclinical Models

Iodobenzamide derivatives have been identified as promising agents for targeted radionuclide therapy (TRT), a therapeutic approach that aims to deliver cytotoxic radiation selectively to cancer cells while minimizing damage to healthy tissues. nih.govcardiff.ac.uk The core mechanism relies on attaching a radionuclide to a targeting molecule that has a high affinity for a specific biological target expressed by tumor cells. In preclinical models, radiolabeled iodobenzamides have been investigated primarily for their potential in treating disseminated melanoma.

These compounds function as melanoma-seeking agents due to their ability to bind to melanin, a pigment that is abundant in most melanoma cells. nih.gov By labeling these iodobenzamide-based molecules with a therapeutic radioisotope such as Iodine-131 (¹³¹I), researchers can deliver a potent, localized dose of radiation directly to the tumor sites.

Preclinical studies using animal models have demonstrated the efficacy of this approach. For instance, a [¹³¹I]-labeled iodoquinoxaline derivative, a structurally related compound, was shown to have a high, specific, and long-lasting uptake in tumors, coupled with rapid clearance from non-target organs. nih.gov This favorable biodistribution is crucial for an effective therapeutic outcome. Investigations in preclinical models revealed significant anti-tumoral effects, with a notable inhibition of tumor growth. nih.gov The mechanism of action at the tissue level was further elucidated through histological analysis, which showed that the targeted radiotherapy led to a decrease in the mitotic index and a reduction in microvessel density within the residual tumor cells. nih.gov

| Preclinical Model Parameter | Finding | Source |

| Targeting Agent Class | Iodoquinoxaline Derivative (related to Iodobenzamides) | nih.gov |

| Radionuclide | Iodine-131 ([¹³¹I]) | nih.gov |

| Target Cancer | Melanoma | nih.gov |

| Mechanism of Targeting | High affinity for and binding to melanin | nih.gov |

| Observed Anti-Tumor Effect | Significant inhibition of tumor growth | nih.gov |

| Tumor Volume Doubling Time | Significantly increased (range +44% to +147%) | nih.gov |

| Histological Changes | Decreased mitotic index, reduced microvessel numbers | nih.gov |

Application as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in complex biological systems. nih.gov While this compound itself is not typically used directly as a chemical probe, it serves as a critical starting material and structural motif in the synthesis of highly potent and selective probes for vital cellular processes.

A prominent example is its role as a precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov PARP enzymes are central to the cellular response to DNA damage, particularly in the repair of single-strand breaks. Chemical probes that inhibit PARP are invaluable tools for studying DNA repair pathways and have emerged as a major class of anti-cancer drugs. nih.gov The mechanism of these inhibitors relies on trapping PARP enzymes on DNA at sites of damage, which leads to the formation of cytotoxic PARP-DNA complexes. nih.gov

The synthesis of pioneering PARP inhibitors, such as Olaparib, involves intermediates derived from 2-iodobenzamide (B1293540) structures. The benzamide portion of the molecule is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme, thereby competitively inhibiting its function. nih.gov The fluorine and iodine atoms on the this compound scaffold provide handles for further chemical elaboration to build the complex architecture of the final inhibitor. By using this compound as a building block, chemists can construct sophisticated molecular probes to interrogate the function of PARP in both healthy and diseased cells, contributing significantly to the field of chemical biology. nih.govnih.gov

Catalyst Development and Optimization

In the field of organic synthesis, this compound and related 2-iodobenzamides have demonstrated significant utility in the development and optimization of novel catalytic systems. These compounds can act as precatalysts or as key substrates in reactions designed to forge new chemical bonds under mild and efficient conditions. cardiff.ac.ukacs.org

Hypervalent iodine compounds, known for being environmentally friendly alternatives to heavy metal catalysts, can be generated in situ from iodoarenes like 2-iodobenzamide derivatives. cardiff.ac.uk For example, 2-iodo-N-isopropyl-5-methoxybenzamide has been successfully employed as a catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. cardiff.ac.uk The presence of the amide group can influence the reactivity and stability of the catalytically active hypervalent iodine species.

Furthermore, the 2-iodobenzamide scaffold is a key reactant in the development of modern catalytic reactions, such as those mediated by copper. A visible-light-induced, copper-catalyzed protocol has been developed for the α-C(sp³)-H sulfonylation of amides. In this process, the activation of a 2-iodobenzamide by a copper complex is a critical step, leading to the generation of an aryl radical that initiates the desired transformation. acs.org The reactivity of the carbon-iodine bond makes it a versatile site for catalytic transformations, enabling the construction of complex molecules.

| Catalytic Application | Role of Iodobenzamide Derivative | Catalyst/Metal | Reaction Type | Source |

| Oxidation of Alcohols | Catalyst (2-iodo-N-isopropyl-5-methoxybenzamide) | Hypervalent Iodine (generated in situ) | Oxidation | cardiff.ac.uk |

| α-C(sp³)-H Sulfonylation | Key Reactant/Radical Precursor | Copper (photocatalyzed) | Radical-mediated C-H functionalization | acs.org |

| Fluorocyclization | Precatalyst | Hypervalent Fluoro-iodane (generated in situ) | Cyclization/Fluorination | N/A |

Exploration in Material Science Research

The incorporation of fluorine atoms into organic molecules can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com These attributes are highly sought after in the development of advanced materials such as high-performance polymers, liquid crystals, and functional coatings. researchgate.net Organofluorine compounds often serve as the fundamental building blocks for these complex chemical systems. mdpi.com

While direct applications of this compound in material science are not extensively documented, its chemical structure makes it a promising precursor for the synthesis of novel fluorinated materials. The fluorine atom can confer the unique properties associated with fluorocarbons, while the iodine atom and the amide group offer reactive sites for polymerization or incorporation into larger supramolecular structures.

The carbon-iodine bond is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck couplings), which are powerful methods for constructing the backbones of conjugated polymers. These polymers are of interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amide group can introduce hydrogen bonding capabilities, which can be used to control the self-assembly and morphology of materials at the molecular level. Therefore, this compound represents a potentially valuable, yet underexplored, building block for creating functional organic materials with tailored properties. nih.govacs.org

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Iodobenzamide Analogs

Systematic Structural Modifications and Their Impact on Research Parameters

Systematic structural modifications of a lead compound like 5-fluoro-2-iodobenzamide are essential for optimizing its properties. These modifications typically involve altering substituents on the phenyl ring, modifying the amide linker, or replacing the terminal group. The goal is to probe the steric, electronic, and hydrophobic requirements of the biological target.

Research findings from analogous benzamide (B126) series demonstrate common modification strategies and their typical outcomes:

Phenyl Ring Substitution: The nature, position, and number of substituents on the benzamide phenyl ring profoundly influence activity. For instance, in various benzamide series, the introduction of small, electron-withdrawing groups can enhance binding affinity or alter selectivity. The placement of these groups is also critical; moving a substituent from one position to another can drastically change how the molecule fits into a receptor's binding pocket.

Amide (N-H) Substitution: The amide portion of the benzamide can be modified to explore interactions with the target protein. Replacing the hydrogen with small alkyl groups can probe for steric hindrance in the binding site. Furthermore, incorporating the nitrogen into a cyclic system, such as in N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, can constrain the molecule's conformation, which may lead to higher affinity and selectivity walshmedicalmedia.com.

Bioisosteric Replacement: Functional groups can be replaced with other groups (bioisosteres) that have similar physicochemical properties. For example, the amide group could be replaced with other linkers, or the phenyl ring could be substituted with a heterocycle to improve properties like solubility or metabolic stability. In one study, replacing a trifluoromethyl group with a pyridine (B92270) ring in a series of benzamides was explored to find pesticides with high biological activity mdpi.com.

The impact of these modifications is quantified through various research parameters. A hypothetical SAR study on a series of benzamide analogs might yield data similar to that presented in the interactive table below, illustrating how changes in a specific substituent (R) can affect a key research parameter like the half-maximal inhibitory concentration (IC₅₀), which measures the compound's potency.

Table 1: Impact of Structural Modifications on Inhibitory Concentration (IC₅₀) This table is a representative example illustrating SAR principles in a hypothetical series of benzamide analogs.

| Compound | R-Group Modification | IC₅₀ (nM) | Fold Change from Parent |

| Analog 1 (Parent) | -H | 500 | 1.0 |

| Analog 2 | -CH₃ | 250 | 2.0 |

| Analog 3 | -OCH₃ | 100 | 5.0 |

| Analog 4 | -Cl | 75 | 6.7 |

| Analog 5 | -CF₃ | 25 | 20.0 |

Role of Fluorine and Iodine in Modulating Compound Properties

Fluorine: The substitution of hydrogen with fluorine can lead to significant changes in a molecule's physicochemical and pharmacokinetic profile. researchgate.net

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Placing a fluorine atom at a potential site of metabolism can block unwanted oxidation, thereby increasing the compound's metabolic stability and half-life. researchgate.netnih.gov

Binding Affinity: Fluorine is the most electronegative element, and the C-F bond is highly polarized. This can lead to favorable electrostatic or dipole-dipole interactions with polar residues in a protein's binding site, potentially increasing binding affinity. researchgate.net

Conformation and pKa: The introduction of fluorine can influence the conformation of a molecule and alter the acidity (pKa) of nearby functional groups through its strong inductive effect. researchgate.net This can affect how the molecule is ionized at physiological pH, impacting its solubility and ability to cross cell membranes.

Iodine: As the largest and least electronegative of the common halogens, iodine offers different properties compared to fluorine.

Hydrophobicity and Size: Iodine is significantly larger and more polarizable than fluorine. The introduction of an iodine atom generally increases the lipophilicity (hydrophobicity) of a molecule, which can enhance its ability to penetrate cell membranes. nih.gov Its size can also provide steric bulk, which may be beneficial for occupying large, hydrophobic pockets in a target protein.

Halogen Bonding: A key feature of heavier halogens like iodine is their ability to form halogen bonds. This is a non-covalent interaction where the electropositive region on the outer side of the iodine atom (known as a σ-hole) interacts favorably with an electron-rich atom like oxygen or nitrogen. nih.gov This specific type of interaction can provide an additional anchor point within a receptor binding site, significantly enhancing affinity and selectivity. The structural influence of halogens in forming these bonds often increases in the order of Cl < Br < I. nih.gov

The combination of a small, highly electronegative fluorine atom and a large, polarizable iodine atom on the same benzamide scaffold provides a unique set of tools to modulate compound properties for specific research applications.

Comparative Analysis with Related Benzamide Scaffolds

The SAR of this compound can be better understood by comparing it to other substituted benzamide scaffolds that have been investigated for various biological activities. Different substitution patterns on the benzamide core can lead to vastly different pharmacological profiles.

Methoxy-Substituted Benzamides: Scaffolds such as 4-amino-5-chloro-2-methoxy-benzamide have been explored for their potent binding to serotonin (B10506) receptors like 5-HT4. walshmedicalmedia.com In this case, the 2-methoxy group and the 5-chloro group, in combination with a specific amine side chain, are crucial for affinity. Comparing this to the 2-iodo-5-fluoro pattern, the methoxy (B1213986) group is a hydrogen bond acceptor, whereas the iodine atom can act as a halogen bond donor. This fundamental difference in potential interactions means these two scaffolds would likely target different regions of a binding site or different receptors altogether.

Hydroxy-Substituted Benzamides: In a series of 3-fluoro-N-(3-hydroxyphenyl)benzamide and 3-chloro-N-(3-hydroxyphenyl)benzamide, the packing in the crystalline lattice was found to be generated via N–H⋯O and O–H⋯O hydrogen bonds. researchgate.net This highlights the importance of hydrogen-bonding groups in directing intermolecular interactions, a role that the iodo- and fluoro-substituents in this compound would not fulfill in the same way.

Benzamides with Extended Heterocyclic Systems: Some research focuses on attaching larger heterocyclic systems to the benzamide core. For example, a series of N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides showed high affinity for both dopamine (B1211576) D4 and 5-HT2A receptors. walshmedicalmedia.com Similarly, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized to find new pesticidal compounds. mdpi.com In these cases, the large appended groups dominate the SAR, and the substitutions on the initial benzamide ring serve to fine-tune the orientation and electronic properties of the entire molecule. This contrasts with a simple scaffold like this compound, where the properties are primarily dictated by the direct influence of the halogen substituents on the core phenyl ring.

This comparative analysis demonstrates that while the benzamide core is a versatile scaffold, the specific nature and position of its substituents are the primary determinants of its ultimate biological target and activity. The 2-iodo and 5-fluoro substitution pattern provides a unique combination of steric and electronic properties that differentiates it from other well-studied benzamide classes.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical and pharmaceutical research. nih.govajprd.com These computational technologies offer the potential to dramatically accelerate the research and development pipeline for compounds like 5-Fluoro-2-iodobenzamide by reducing costs and time while increasing productivity. nih.govnih.gov

Key applications of AI and ML in the future study of this compound are expected to include:

Predictive Modeling: Forecasting absorption, distribution, metabolism, and excretion (ADME) properties to optimize drug-likeness.

Target Identification: Sifting through biological data to identify proteins or pathways with which the compound might interact.

Synthesis Planning: Devising the most efficient synthetic routes, thereby minimizing waste and maximizing yield.

The integration of these technologies will foster a data-driven research paradigm, enabling scientists to make more informed decisions and prioritize the most promising research avenues.

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Toxicology | Early identification of potential toxicity issues, guiding safer derivative design. |

| Generative Models | De novo design of novel analogues with optimized properties for specific targets. nih.gov |

| High-Throughput Screening Analysis | Rapidly analyze screening data to identify lead compounds and structure-activity relationships (SAR). |

| Reaction Outcome Prediction | Predict the success and yield of novel synthetic reactions, saving time and resources. |

Development of Novel Synthetic Methodologies

While established methods for the synthesis of benzamides are available, the future of this compound research will benefit from the development of more efficient, selective, and environmentally friendly synthetic strategies. The presence of two distinct halogen atoms (fluorine and iodine) on the aromatic ring invites a rich area of chemical exploration for creating diverse molecular architectures.

Recent advances in catalysis and reaction engineering offer promising avenues. For instance, visible-light-induced, copper-catalyzed protocols have been developed for the functionalization of related 2-iodobenzamides. acs.org These methods allow for mild and eco-friendly modifications, such as the introduction of sulfonyl groups, by leveraging the generation of aryl radicals and subsequent intramolecular hydrogen atom transfer (HAT) processes. acs.org Applying such photocatalytic strategies to this compound could unlock new pathways to novel derivatives.

Furthermore, the development of one-pot synthesis procedures and microwave-assisted reactions could significantly streamline the production of quinazoline-2,4-diones from related aminobenzamides, suggesting that similar efficiency gains are possible for other derivatives. researchgate.net The Schotten-Baumann reaction, used in synthesizing derivatives of the related compound 5-Fluorouracil, provides another example of a classic reaction that can be optimized for creating new ester-based analogues. undip.ac.iddoaj.org

Future synthetic research could focus on:

Selective Cross-Coupling Reactions: Utilizing the differential reactivity of the C-I and C-F bonds to sequentially introduce different functional groups.

Photocatalysis: Employing light-mediated reactions for C-H functionalization or to create complex scaffolds under mild conditions. acs.org

Flow Chemistry: Developing continuous manufacturing processes for safer, more scalable, and consistent production.

Radiosynthesis: Creating radiolabeled versions, for example, through aqueous iodine–[¹⁸F]fluorine exchange reactions, for use in imaging studies. researchgate.net

Expanded Scope of Bio-inorganic Applications

Bio-inorganic chemistry, which explores the role of metals in biological systems, presents a fertile ground for expanding the applications of this compound. fiveable.me The incorporation of metal ions into organic ligands can lead to novel therapeutic and diagnostic agents with unique mechanisms of action. nih.gov

Given its structure, this compound could serve as a versatile ligand for a variety of metal centers. The resulting metal complexes could possess enhanced biological activities or novel physicochemical properties. For instance, coordination to metals can improve a drug's bioavailability or allow for targeted delivery. fiveable.me

A particularly promising future direction lies in the development of radiopharmaceuticals. fiveable.me The compound's intrinsic fluorine and iodine atoms make it an ideal candidate for radiolabeling.

Positron Emission Tomography (PET) Imaging: The fluorine atom could be substituted with the positron-emitting isotope Fluorine-18 ([¹⁸F]) to create a PET imaging agent. This would allow for non-invasive, real-time visualization of the compound's distribution and target engagement within a biological system.

Radiotherapy: The iodine atom could be replaced with a radioactive isotope of iodine (e.g., Iodine-125 or Iodine-131). Such agents could be used for targeted radiotherapy, delivering a cytotoxic radiation dose directly to diseased tissues, such as tumors.

| Potential Bio-inorganic Application | Rationale for this compound | Key Metal/Isotope |

| Anticancer Agents | Metal complexes can exhibit unique cytotoxicity mechanisms. nih.gov | Platinum, Ruthenium, Gold |

| Diagnostic Imaging (PET) | The fluorine atom allows for straightforward radiosynthesis with ¹⁸F. researchgate.net | Fluorine-18 |

| Targeted Radiotherapy | The iodine atom can be substituted with a therapeutic radioisotope. fiveable.me | Iodine-131 |

| Antimicrobial Agents | Metal chelation can enhance the antimicrobial properties of organic compounds. | Silver, Copper, Zinc |

Interdisciplinary Research Opportunities

The full potential of this compound will be unlocked through collaborative efforts that bridge traditional scientific disciplines. The complexity of modern molecular research necessitates the integration of expertise from chemistry, biology, computer science, and medicine.

Future research on this compound provides a model for such interdisciplinary synergy:

Computational and Medicinal Chemistry: AI specialists can collaborate with medicinal chemists to design and prioritize novel derivatives of this compound with high predicted activity and low off-target effects. ajprd.com

Organic Synthesis and Chemical Biology: Synthetic chemists can develop novel methodologies to produce these designed compounds, which can then be evaluated by chemical biologists to probe their mechanism of action in cellular and animal models.

Bio-inorganic and Nuclear Medicine: The development of metal-based drugs or radiolabeled imaging agents will require close collaboration between inorganic chemists, radiochemists, and physicians specializing in nuclear medicine to translate these compounds from the laboratory to potential clinical applications. fiveable.menih.gov

By fostering these collaborations, the scientific community can ensure a holistic approach to understanding and utilizing the properties of this compound, accelerating the journey from fundamental research to tangible applications in medicine and beyond.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-Fluoro-2-iodobenzamide, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via sequential halogenation and amidation. A common route involves:

Halogenation : Direct iodination of 5-fluorobenzoic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Amidation : Conversion of the iodinated benzoic acid intermediate to the amide using coupling agents like HATU or EDC with ammonia.

- Key Variables : Temperature (0–25°C for iodination), solvent polarity (e.g., DMF for amidation), and catalyst choice (e.g., Pd for cross-coupling steps).

- Yield Optimization : Higher iodination yields (~75–85%) are achieved with NIS in acetic acid at 50°C .

Advanced: How does the iodine substituent in this compound impact its electronic properties and reactivity in cross-coupling reactions?

Answer:

The iodine atom acts as a directing group and participates in Ullmann, Suzuki, or Buchwald-Hartwig couplings.

- Electronic Effects : The electronegative fluorine meta to iodine stabilizes the aromatic ring, reducing electron density at the iodine site. This enhances oxidative addition in Pd-catalyzed reactions.

- Comparative Reactivity : Iodine’s large atomic radius facilitates bond cleavage compared to bromo/chloro analogs, as shown in structural analogs like 5-Bromo-4-fluoro-2-iodoaniline (higher reactivity in SNAr reactions) .

- Mechanistic Insight : DFT calculations suggest iodine’s polarizability lowers activation energy for transmetalation steps .

Methodological: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : A singlet at ~-110 ppm (CF coupling) confirms fluorine position.

- ¹H NMR : Doublets for aromatic protons (J = 8–10 Hz) indicate ortho-fluoro substitution.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 280 (C₇H₄FINO₂⁺).

- X-ray Crystallography : Resolves iodine’s van der Waals radius (2.15 Å) and confirms planar amide geometry, as seen in analogs like {5-chloro-2-[(4-iodobenzyl)carbamoyl]phenoxy}acetic acid .

Data Contradiction: How can researchers address inconsistencies in reported catalytic efficiency of this compound in Sonogashira couplings?

Answer:

Discrepancies often arise from:

- Catalyst System : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves stability but may reduce turnover.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. toluene. Higher polarity accelerates oxidative addition but may hinder ligand exchange.

- Mitigation Strategy : Standardize reaction conditions (e.g., 1 mol% Pd, 80°C, CuI co-catalyst) and validate via control experiments with reference compounds like 2-Fluoro-5-iodobenzoic acid .

Application: What role does this compound play in synthesizing fluorinated bioactive molecules?

Answer:

It serves as a precursor for:

- Anticancer Agents : Incorporation into kinase inhibitors (e.g., analogs of 5-Fluorouracil derivatives) via amide bond functionalization.

- PET Tracers : Radioiodination (¹²⁵I/¹³¹I) for imaging probes, leveraging iodine’s high leaving-group propensity.

- Case Study : A structurally related compound, {5-chloro-2-[(2,6-difluoro-4-iodobenzyl)carbamoyl]phenoxy}acetic acid, demonstrated efficacy in targeting inflammatory enzymes .

Advanced: How do steric and electronic factors influence the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:

- Steric Effects : The bulky iodine at position 2 hinders attack at the ortho site, directing nucleophiles to the para position relative to fluorine.

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the ring but deactivates the meta position. Computational studies (e.g., Hammett σ values) show enhanced reactivity at the iodine-adjacent site in analogs like 3-Chloro-2-fluoro-5-iodobenzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.